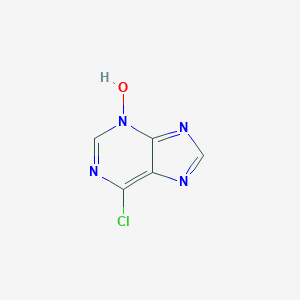
6-Chloropurine 3-oxide
Vue d'ensemble
Description
6-Chloropurine 3-oxide is a chemical compound that is a derivative of 6-Chloropurine . It is used in laboratory chemicals . It contains a total of 15 bonds, including 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic hydroxyl, 1 Imidazole, and 1 Pyrimidine .
Synthesis Analysis
A series of 6-substituted purines, including 6-Chloropurine 3-oxide, were synthesized from commercially available 2-amino-6-chloropurine with appropriate reagents . Another method for the synthesis of C6-functionalized purine nucleosides was developed via the direct nucleophilic substitution reaction of 6-chloropurine derivatives with various mild nucleophiles .Molecular Structure Analysis
The molecular structure of 6-Chloropurine 3-oxide includes 15 bonds in total; 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic hydroxyl, 1 Imidazole, and 1 Pyrimidine .Applications De Recherche Scientifique
Chemical Derivatives and Synthesis
6-Chloropurine 3-oxide's reactivity with various amines and compounds like selenourea, methanelhiol, and hydroxylamine has been extensively studied, leading to the synthesis of a range of derivatives like 6-selenopurine 3-oxide and 6-hydroxylaminopurine 3-oxide. These derivatives offer potential in diverse chemical applications (A. Giner-Sorolla, 1971). Additionally, the direct oxidation of 6-alkoxypurines to purine 3-N-oxides, including 6-chloropurine 3-N-oxide, and their conversion to hypoxanthine 3-N-oxide, has been reported, contributing to advancements in the synthesis of purine derivatives (H. Kawashima & I. Kumashiro, 1969).
Therapeutic Applications
While focusing on non-drug-related research, it's notable that 6-chloropurine 3-oxide has been a subject of interest in the study of anti-HIV activity. Compounds like dihydroisoxazole 6-chloropurine have shown effectiveness against HIV-1 in human lymphocytes (Yun Xiang et al., 1996).
Photophysical Studies
Innovative studies in photophysics have explored the use of 6-chloropurine 3-oxide in the synthesis of 6-azopurines. These studies revealed significant n−π* absorption bands, making them viable for trans-to-cis photoswitching using visible light, indicating potential applications in photochemistry and materials science (D. Kolarski, W. Szymański & B. Feringa, 2017).
Metal Complexes and Characterization
Research has been conducted on the formation of metal complexes with 6-chloropurine, providing insights into their thermal behavior and spectroscopic characteristics. This research contributes to the understanding of the interaction between purine compounds and metals, which could be relevant in fields like catalysis or materials science (C. Valenzuela-Calahorro et al., 1991).
Enzymic Oxidation Studies
6-Chloropurine has been studied for its enzymic oxidation, revealing insights into its chemical behavior and reactivity. This research enhances our understanding of purine metabolism and enzymatic reactions, which could be relevant in biochemistry and pharmacology (F. Bergmann, H. Ungar & A. Kalmus, 1960).
Crystallographic and Computational Analysis
Recent studies include crystallographic and computational analyses of 6-chloropurine, exploring its molecular structure and properties. This research is significant in material science and molecular design, providing a deeper understanding of the molecular geometry and interactions of purine compounds (J. Stondus & R. Kant, 2022).
Safety and Hazards
Propriétés
IUPAC Name |
6-chloro-3-hydroxypurine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O/c6-4-3-5(8-1-7-3)10(11)2-9-4/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYCHATUWSXPJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=CN(C2=N1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566460 | |
| Record name | 6-Chloro-3H-purin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropurine 3-oxide | |
CAS RN |
19765-60-7 | |
| Record name | 6-Chloro-3H-purin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 6-chloropurine 3-oxide a valuable building block in purine chemistry?
A1: 6-Chloropurine 3-oxide exhibits remarkable versatility as a starting material for synthesizing diverse purine derivatives. Its reactivity stems from the presence of the chlorine atom at position 6, which can be readily displaced by various nucleophiles, including amines and thiols [, ]. This property enables the introduction of a wide range of substituents at this position, leading to the creation of novel purine analogs with potentially modified biological activities.
Q2: Can you provide specific examples of how 6-chloropurine 3-oxide has been utilized to synthesize other compounds?
A2: Certainly! The research highlights several examples:
- Reaction with amines: 6-Chloropurine 3-oxide reacts with various amines to yield 6-substituted purine 3-oxides []. This reaction has been employed to synthesize compounds like 6-benzyladenine 3-oxide, a derivative with potential cytokinin activity [].
- Reaction with selenourea: This reaction provides a route to 6-selenopurine 3-oxide [], a compound that might hold promise in areas like materials science or catalysis due to the unique properties of selenium.
- Formation of 6-mercaptopurine 3-oxide: Treatment with ammonium dithiocarbamate converts 6-chloropurine 3-oxide into 6-mercaptopurine 3-oxide []. This thiol derivative opens avenues for further modifications and could be particularly interesting for exploring potential anti-cancer activities.
Q3: The research mentions cytokinin activity. What is the significance of studying N-oxides of N6-benzyladenine in this context?
A3: Cytokinins are a class of plant hormones that play crucial roles in growth and development. N6-benzyladenine (BA) is a synthetic cytokinin widely used in plant tissue culture. The study investigated the cytokinin activity of three N-oxides of BA: the N(1)-oxide, N(3)-oxide, and N(7)-oxide []. Understanding how the position of the N-oxide functionality impacts cytokinin activity could lead to the development of more potent or selective plant growth regulators for agricultural applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



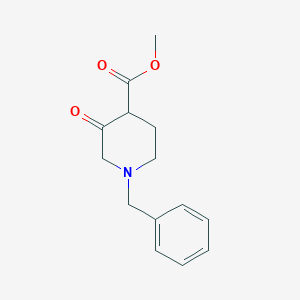
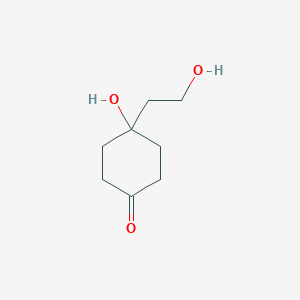

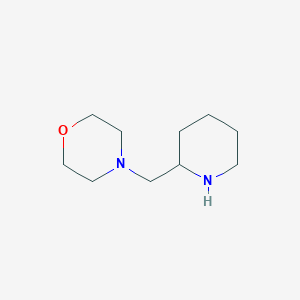




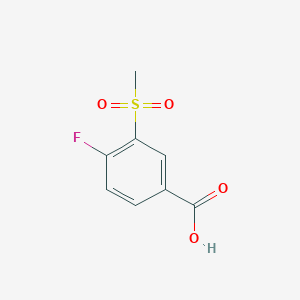
![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B173290.png)
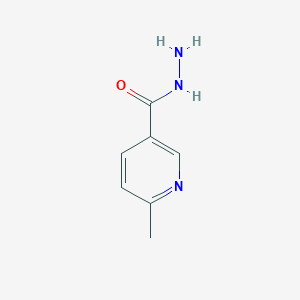
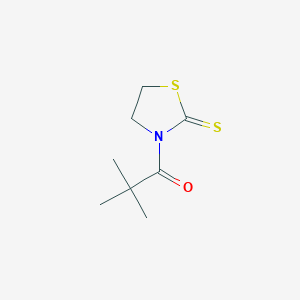
![2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B173308.png)
![Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-](/img/structure/B173310.png)